7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a morpholinyl group, and a purine dione group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine dione group would likely form a bicyclic ring structure, while the chlorobenzyl and morpholinyl groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the purine dione group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and morpholinyl groups could increase the compound’s polarity, potentially affecting its solubility and boiling point .Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECDLQCTBJKZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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